

An In-depth Technical Guide to the Solubility and Stability of Flurenol

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Compound of Interest

Compound Name: *Flurenol*

Cat. No.: *B166873*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Flurenol** (also known as 9-hydroxyfluorene), a compound of interest for its pharmacological activities, including its role as a dopamine reuptake inhibitor. Understanding its physicochemical properties is crucial for its application in research and drug development.

Solubility Profile of Flurenol

The solubility of **Flurenol** is a critical parameter for its handling, formulation, and bioavailability. **Flurenol** is a crystalline solid that is practically insoluble in water but shows solubility in various organic solvents.^{[1][2]} The following tables summarize the available qualitative and quantitative solubility data for **Flurenol**.

Table 1: Qualitative Solubility of **Flurenol**

Solvent Classification	Solvent	Solubility Description
Polar Protic	Water	Insoluble[2][3][4]
Ethanol	Sparingly soluble[5]	
Methanol	Slightly soluble[2][6]	
Polar Aprotic	Acetone	Soluble[5]
Dimethyl Sulfoxide (DMSO)	Soluble	
Tetrahydrofuran (THF)	Soluble[5]	
Nonpolar	Benzene	Soluble[5]
Diethyl Ether	Soluble[5]	
Chloroform	Slightly soluble[2][6]	
Hexane	Sparingly soluble[5]	
Petroleum Ether	Sparingly soluble[5]	

Table 2: Quantitative Solubility of **Flurenol**

Solvent System	Temperature (°C)	Solubility
Water	25	0.043 g / 100 mL[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 2.5 mg/mL (13.72 mM)[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Not Specified	≥ 2.5 mg/mL (13.72 mM)[7]
Dimethylformamide (DMF)	Not Specified	20 mg/mL
Dimethyl Sulfoxide (DMSO)	Not Specified	30 mg/mL
Ethanol	Not Specified	30 mg/mL
Ethanol:PBS (pH 7.2) (1:4)	Not Specified	0.2 mg/mL

Stability of Flurenol

Flurenol is generally stable under standard ambient conditions (room temperature) when protected from light.[8][9] However, it is susceptible to degradation under stress conditions such as exposure to acid, base, oxidizing agents, and light.

Table 3: Summary of **Flurenol** Stability and Degradation

Condition	Reagent/Parameter	Expected Degradation	Potential Degradation Products
Acidic Hydrolysis	0.1 M HCl, 60°C	Moderate to Significant	Bifluorenylidene (from dehydration and dimerization)[8]
Basic Hydrolysis	0.1 M NaOH, 60°C	Slight to Moderate	9-Fluorenone (oxidation product)[8]
Oxidative Degradation	3% H ₂ O ₂ , Room Temp.	Significant	9-Fluorenone[8]
Thermal Degradation	80°C (solid state)	Minimal	-
Photolytic Degradation	UV/Vis light	Slight to Moderate	9-Fluorenone[8]

Experimental Protocols

General Protocol for Solubility Determination

A precise, detailed experimental protocol for the solubility of **Flurenol** is not readily available in the public domain. However, a general method for determining the solubility of a compound like **Flurenol** in various solvents can be outlined as follows:

Objective: To determine the saturation solubility of **Flurenol** in a given solvent at a specific temperature.

Materials:

- **Flurenol** (solid)
- Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
- Vials with screw caps
- Analytical balance
- Constant temperature shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of solid **Flurenol** to a known volume of the selected solvent in a vial. The amount of solid should be sufficient to ensure that saturation is reached and some undissolved solid remains.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.
- **Sample Collection and Dilution:** Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature changes that could cause precipitation or dissolution. Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC method to determine the concentration of **Flurenol**.

- Calculation: Calculate the solubility of **Flurenol** in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

Protocol for Forced Degradation Study of Flurenol

The following protocol is adapted from established guidelines for forced degradation studies and is suitable for assessing the stability of **Flurenol**.^[8]

Objective: To investigate the degradation of **Flurenol** under various stress conditions to understand its degradation pathways and establish its intrinsic stability.

Materials:

- **Flurenol**
- Methanol or Acetonitrile (HPLC grade)
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- Vials
- Temperature-controlled oven
- Photostability chamber
- HPLC system with a UV detector

Procedure:

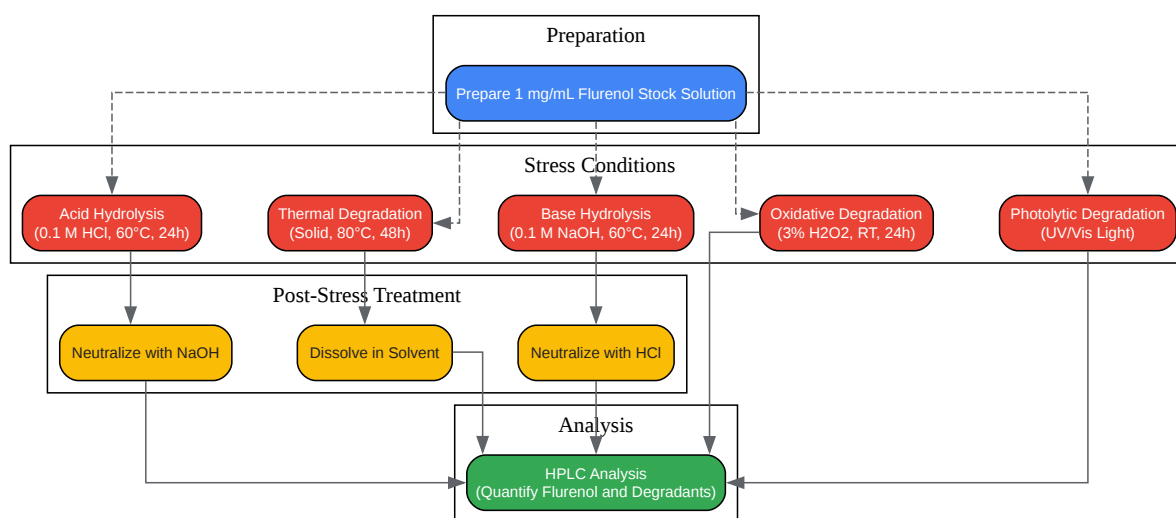
- Preparation of Stock Solution: Prepare a stock solution of **Flurenol** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.^[8]
- Acid Hydrolysis:
 - Mix 1 mL of the **Flurenol** stock solution with 1 mL of 0.1 M HCl.

- Incubate the solution at 60°C for 24 hours.
- After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
- Dilute the final solution with the mobile phase for HPLC analysis.[8]
- Base Hydrolysis:
 - Mix 1 mL of the **Flurenol** stock solution with 1 mL of 0.1 M NaOH.
 - Incubate the solution at 60°C for 24 hours.
 - After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
 - Dilute the final solution with the mobile phase for HPLC analysis.[8]
- Oxidative Degradation:
 - Mix 1 mL of the **Flurenol** stock solution with 1 mL of 3% hydrogen peroxide.
 - Keep the solution at room temperature for 24 hours, protected from light.
 - Dilute the final solution with the mobile phase for HPLC analysis.[8]
- Thermal Degradation (Solid State):
 - Place a small amount of solid **Flurenol** in a vial and heat it in an oven at 80°C for 48 hours.
 - After heating, dissolve the solid in a suitable solvent and dilute to an appropriate concentration for analysis.[8]
- Photolytic Degradation:
 - Expose a solution of **Flurenol** (e.g., 1 mg/mL in methanol) to UV and visible light in a photostability chamber.

- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze the samples at appropriate time points.[8]
- Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of **Flurenol** remaining and to detect and quantify any degradation products.

Visualizations

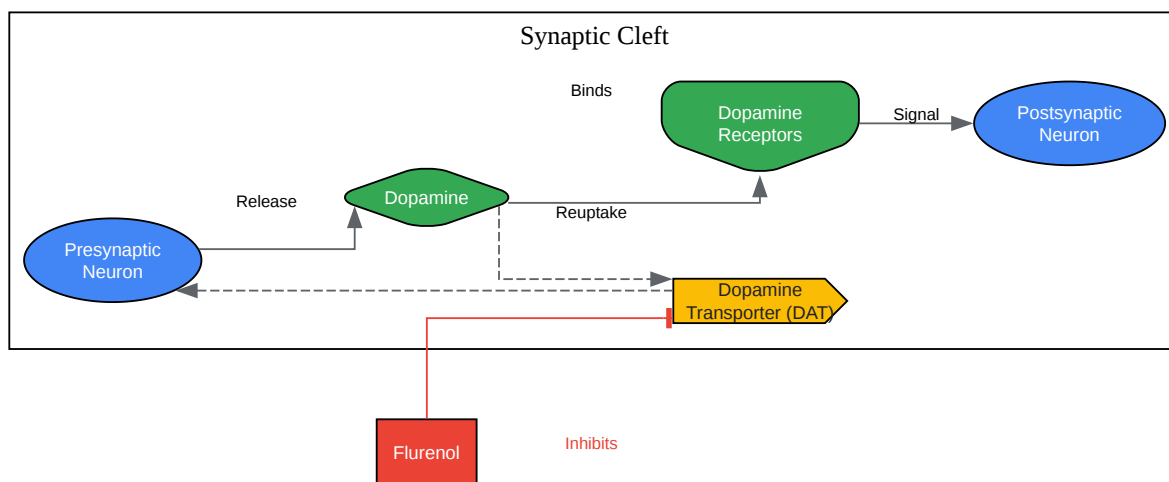
Experimental Workflow for Forced Degradation Study



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Caption: Workflow for the forced degradation study of **Flurenol**.

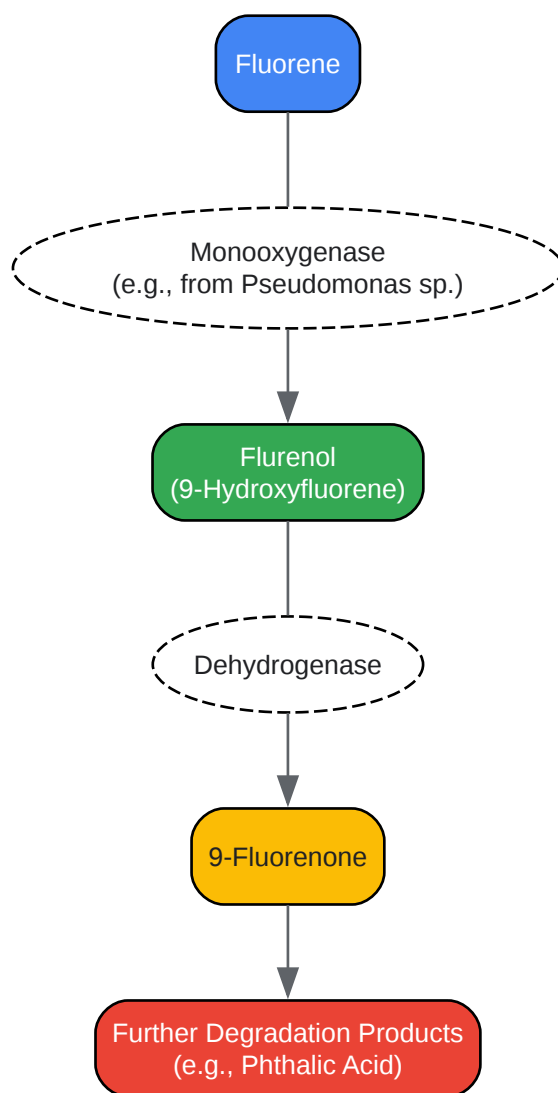
Mechanism of Action: Dopamine Reuptake Inhibition



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Caption: **Flurenol** as a dopamine reuptake inhibitor.

Microbial Degradation Pathway of Fluorene to Flurenol



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Caption: Microbial degradation of fluorene to **Flurenol**.

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